

## Spectral data interpretation for 2,6-Dimethyldecane (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 2,6-Dimethyldecane

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# Spectral Data Interpretation for 2,6-Dimethyldecane: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectral data for **2,6-dimethyldecane**, a branched alkane with the molecular formula C<sub>12</sub>H<sub>26</sub>. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its structural elucidation and characterization. This document is intended for researchers, scientists, and drug development professionals who utilize these analytical techniques.

#### **Core Data Presentation**

The spectral data for **2,6-dimethyldecane** is summarized in the following tables for clear and concise reference.

#### Table 1: Predicted <sup>1</sup>H NMR Data (400 MHz, CDCl<sub>3</sub>)



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~0.85	t	3H	H-10
~0.86	d	3H	H-1'
~0.88	d	3H	H-6'
~1.05-1.40	m	15H	H-3, H-4, H-5, H-7, H- 8, H-9, H-2, H-6
~1.50	m	2H	H-1, H-1"

Note: Predicted data is generated using computational models and may vary slightly from experimental values.

Table 2: Predicted <sup>13</sup>C NMR Data (100 MHz, CDCl<sub>3</sub>)

Chemical Shift (ppm)	Carbon Type	Assignment
~14.2	СНз	C-10
~19.8	СНз	C-1'
~22.8	СНз	C-6'
~23.5	CH <sub>2</sub>	C-9
~29.8	CH <sub>2</sub>	C-4
~30.0	СН	C-2
~32.5	CH <sub>2</sub>	C-8
~34.5	СН	C-6
~37.2	CH <sub>2</sub>	C-3
~39.9	CH <sub>2</sub>	C-7
~45.3	CH <sub>2</sub>	C-5



Note: Predicted data is generated using computational models and may vary slightly from experimental values.

**Table 3: Mass Spectrometry Data (Electron Ionization)** 

m/z	Relative Abundance	Proposed Fragment
43	High	[C <sub>3</sub> H <sub>7</sub> ]+
57	High	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>
71	Medium	[C <sub>5</sub> H <sub>11</sub> ] <sup>+</sup>
85	Medium	[C <sub>6</sub> H <sub>13</sub> ] <sup>+</sup>
127	Low	[M-C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
170	Very Low	[M] <sup>+</sup> (Molecular Ion)

Data extracted from the NIST WebBook.[1]

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibrational Mode
2958	Strong	C-H asymmetric stretching (CH <sub>3</sub> )
2924	Strong	C-H asymmetric stretching (CH <sub>2</sub> )
2872	Strong	C-H symmetric stretching (CH₃)
2855	Strong	C-H symmetric stretching (CH <sub>2</sub> )
1466	Medium	C-H scissoring (CH <sub>2</sub> ) and asymmetric bending (CH <sub>3</sub> )
1378	Medium	C-H symmetric bending (CH₃)

Data extracted from the NIST WebBook.[2][3]



# Experimental Protocols Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **2,6-dimethyldecane** (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl<sub>3</sub>, ~0.7 mL). The solution is filtered through a pipette with a cotton plug into a clean 5 mm NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired on a 400 MHz spectrometer. <sup>1</sup>H NMR data is recorded with a sufficient number of scans to obtain a good signal-to-noise ratio. <sup>13</sup>C NMR spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

#### **Mass Spectrometry (MS)**

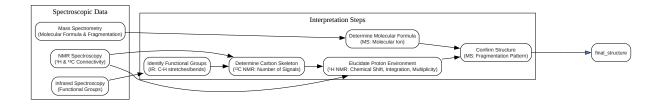
The mass spectrum is obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of **2,6-dimethyldecane** in a volatile organic solvent (e.g., dichloromethane or hexane) is injected into the GC. The compound is separated from the solvent and any impurities on a capillary column and then introduced into the mass spectrometer. The molecules are ionized by a 70 eV electron beam, and the resulting fragments are separated by their mass-to-charge ratio (m/z).

### Infrared (IR) Spectroscopy

A drop of neat **2,6-dimethyldecane** is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin liquid film. The plates are then mounted in the sample holder of an FTIR spectrometer. The spectrum is recorded over the range of 4000-400 cm<sup>-1</sup> by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean salt plates is taken prior to the sample measurement and subtracted from the sample spectrum.

# Visualization of Spectral Interpretation Logical Workflow for Spectral Interpretation

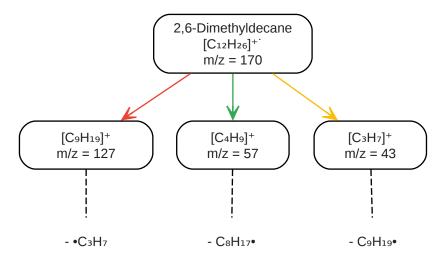




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Caption: Workflow for Spectroscopic Structure Elucidation.

## **Mass Spectrometry Fragmentation Pathway**

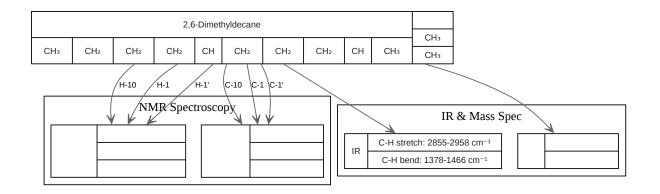


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Caption: Key Fragmentation of 2,6-Dimethyldecane in MS.

## **Correlative Spectroscopy Diagram**





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Caption: Correlation of Spectral Data to Molecular Structure.

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#### References

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- 2. 2,6-Dimethyldecane [webbook.nist.gov]
- 3. 2,6-Dimethyldecane [webbook.nist.gov]
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